molecular formula C14H10Cl2O3 B2955125 3-chloro-4-[(2-chlorophenyl)methoxy]benzoic Acid CAS No. 1002313-00-9

3-chloro-4-[(2-chlorophenyl)methoxy]benzoic Acid

Cat. No.: B2955125
CAS No.: 1002313-00-9
M. Wt: 297.13
InChI Key: MYFKIARJTBJYMM-UHFFFAOYSA-N
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Description

3-chloro-4-[(2-chlorophenyl)methoxy]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the third position and a 2-chlorophenylmethoxy group at the fourth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[(2-chlorophenyl)methoxy]benzoic acid typically involves the reaction of 3-chloro-4-hydroxybenzoic acid with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[(2-chlorophenyl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-chloro-4-[(2-chlorophenyl)methoxy]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-[(2-chlorophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of the 2-chlorophenylmethoxy group.

    2-chlorobenzoic acid: Lacks the 4-[(2-chlorophenyl)methoxy] substitution.

    4-chlorobenzoic acid: Similar but lacks the 3-chloro and 4-[(2-chlorophenyl)methoxy] substitutions.

Uniqueness

3-chloro-4-[(2-chlorophenyl)methoxy]benzoic acid is unique due to the presence of both chloro and 2-chlorophenylmethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

3-chloro-4-[(2-chlorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-4-2-1-3-10(11)8-19-13-6-5-9(14(17)18)7-12(13)16/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFKIARJTBJYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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